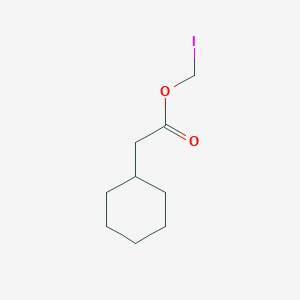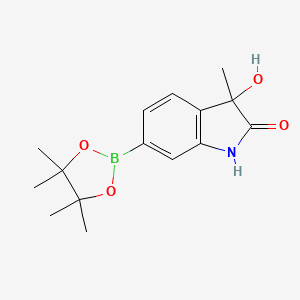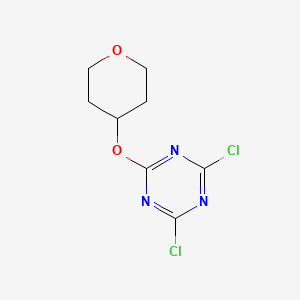![molecular formula C17H14N2S B13992026 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-27-9](/img/structure/B13992026.png)
6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system consisting of an imidazole ring and a thiazole ring, which contributes to its unique chemical properties and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multicomponent reactions and cyclization processes. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides in yields up to 87% .
Industrial Production Methods
Industrial production methods for imidazo[2,1-b]thiazole derivatives often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
化学反応の分析
Types of Reactions
Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of imidazo[2,1-b]thiazole derivatives involves various molecular targets and pathways. For instance, some derivatives modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation. Additionally, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .
類似化合物との比較
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used for its immunostimulatory and anticancer properties.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b]thiazole scaffold.
WAY-181187: An anxiolytic agent with a related structure.
Uniqueness
Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- stands out due to its unique biphenyl substitution, which can enhance its biological activity and specificity compared to other imidazo[2,1-b]thiazole derivatives. This structural feature may contribute to improved binding affinity and selectivity for certain molecular targets, making it a promising candidate for further drug development .
特性
CAS番号 |
64997-27-9 |
|---|---|
分子式 |
C17H14N2S |
分子量 |
278.4 g/mol |
IUPAC名 |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2 |
InChIキー |
FWZUCPSMECJOAK-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
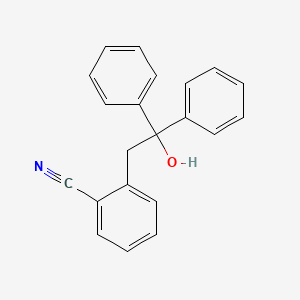

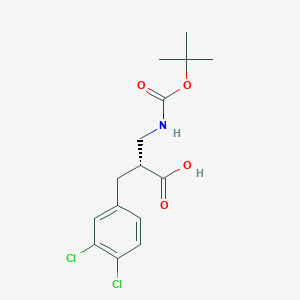
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


